ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C22H26ClNO3S and its molecular weight is 420.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.1321926 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of New Derivatives with Antimicrobial Activity
Research has shown the synthesis of new chemical entities starting from thiophene carboxylate derivatives, demonstrating significant antimicrobial activity. These studies highlight the potential of such compounds in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Antioxidant and Antimicrobial Properties
The synthesis of compounds through Knoevenagel condensation has been explored, with some synthesized molecules exhibiting antioxidant and antimicrobial susceptibilities. This indicates the compound's potential utility in creating molecules with health-protective properties (Kumar et al., 2016).
Anticancer Potential
Derivatives of piperidine have been synthesized and evaluated as promising anticancer agents, suggesting the structural framework's relevance in designing compounds targeting cancer treatment (Rehman et al., 2018).
Chemical Synthesis and Mechanistic Insights
Efficient Synthesis Techniques
Studies have developed efficient synthetic routes for creating highly functionalized tetrahydropyridines and related compounds, showcasing the chemical versatility and potential for generating a wide array of biologically active molecules (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
ethyl 1-[(5-acetylthiophen-3-yl)methyl]-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3S/c1-3-27-21(26)22(13-18-6-4-5-7-19(18)23)8-10-24(11-9-22)14-17-12-20(16(2)25)28-15-17/h4-7,12,15H,3,8-11,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPQQYGZLNHYOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CSC(=C2)C(=O)C)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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